PKM2 Inhibitory Potency: (±)-Shikonin Outperforms Next-Generation Synthetic Inhibitors in Enzymatic Assays
(±)-Shikonin exhibits potent inhibition of the tumor-specific pyruvate kinase M2 (PKM2) isoform. In a direct head-to-head comparison, shikonin (IC50 = 8.82 ± 2.62 µM) served as the benchmark against which novel synthetic naphthoquinones were evaluated [1]. While derivative 3h achieved a lower IC50 (0.96 µM), shikonin remains the most well-characterized PKM2 inhibitor and demonstrates remarkable selectivity over PKM1 and PKL isoforms (IC50 range 10-20 µM) . This selectivity is a critical differentiator from pan-PK inhibitors.
| Evidence Dimension | PKM2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 8.82 ± 2.62 µM |
| Comparator Or Baseline | Synthetic derivative 3h (0.96 ± 0.18 µM) and derivative 3f (1.05 ± 0.17 µM) |
| Quantified Difference | Shikonin is approximately 9.2-fold less potent than the optimized derivative 3h but serves as the foundational reference standard |
| Conditions | Cell-free PKM2 enzymatic assay |
Why This Matters
Researchers investigating cancer metabolism require a well-validated, commercially available PKM2 inhibitor with documented isoform selectivity; shikonin provides this benchmark, whereas synthetic derivatives often lack commercial availability or extensive characterization.
- [1] Ning X, Qi H, Li R, Li Y, Jin Y, McNutt MA, Liu J, et al. Synthesis and antitumor activity of novel 2,3-didithiocarbamate substituted naphthoquinones as inhibitors of pyruvate kinase M2 isoform. J Enzyme Inhib Med Chem. 2018;33(1):126-129. View Source
